

Application Notes and Protocols: IR-820 Encapsulated PLGA Nanoparticles for Theranostics

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Compound of Interest		
Compound Name:	IR-820	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and application of **IR-820**-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles for theranostic purposes. These nanoparticles serve as a potent platform for simultaneous near-infrared (NIR) fluorescence imaging and photothermal therapy (PTT) of cancer. The biodegradable and biocompatible nature of PLGA makes it an excellent candidate for clinical translation.

Introduction

Triple-negative breast cancer (TNBC) and other aggressive cancers present significant therapeutic challenges due to the lack of targeted therapies.[1] Photothermal therapy (PTT) has emerged as a promising alternative, utilizing exogenous agents to convert NIR light into localized heat to ablate cancer cells.[1] While gold-based nanoparticles are often used, their long-term biocompatibility raises concerns.[1] Biodegradable polymeric nanoparticles, such as those made from PLGA, offer a safer alternative.[1]

The encapsulation of the NIR dye **IR-820** into PLGA nanoparticles creates a versatile theranostic agent. **IR-820** exhibits strong absorbance in the NIR region (around 808 nm), enabling efficient photothermal conversion.[1][2] Furthermore, its fluorescent properties at approximately 820 nm upon excitation at a lower wavelength (e.g., 710 nm) allow for in vivo



imaging and tracking of the nanoparticles.[1][3] This dual functionality allows for image-guided therapy, ensuring precise and effective treatment.

Encapsulation within PLGA nanoparticles enhances the stability of **IR-820** in aqueous environments, preventing its degradation and preserving its optical properties.[1][4] The nanoparticle formulation also improves the biocompatibility of the dye and allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[5]

Physicochemical Characterization of IR-820 PLGA Nanoparticles

The successful formulation of **IR-820** loaded PLGA nanoparticles requires thorough characterization to ensure optimal performance. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Properties of IR-820 PLGA Nanoparticles



Parameter	Value	Method	Reference
Hydrodynamic Diameter	60 ± 10 nm	Dynamic Light Scattering (DLS)	[1]
Hydrodynamic Diameter	103 ± 8 nm	Dynamic Light Scattering (DLS)	[2][3]
Polydispersity Index (PDI)	0.163 ± 0.031	Dynamic Light Scattering (DLS)	[2][3]
Zeta Potential	-40 ± 6 mV	DLS / Zeta Potential Measurement	[1]
Zeta Potential	-28 ± 7 mV	DLS / Zeta Potential Measurement	[2][6]
Encapsulation Efficiency	90%	UV-Vis Spectrophotometry	[1]
Loading Capacity	18%	UV-Vis Spectrophotometry	[1]
Loading Efficiency	84% - 96%	UV-Vis Spectrophotometry	[2][6]

Table 2: In Vitro Photothermal Performance



Parameter	Condition	Result	Reference
Temperature Increase (ΔT)	25 μM IR-820, 808 nm laser (1.5 W/cm²) for 5 min	Similar heating profile to free IR-820	[1]
Temperature Increase (ΔT)	20-120 μM IR-820, 808 nm laser (5.3 W/cm²)	6 to 20.4 °C	[2][6]
Temperature Increase (ΔT)	20-120 μM IR-820, 808 nm laser (14.1 W/cm²)	8 to 33.6 °C	[2][6]
Temperature Increase (ΔT)	20-120 μM IR-820, 808 nm laser (21.2 W/cm²)	10.2 to 35 °C	[2][6]

Table 3: In Vitro Biocompatibility and Phototoxicity

Cell Line	Treatment	Observation	Reference
MDA-MB-231 (TNBC)	IR-820 PLGA NPs + 808 nm laser	Significant reduction in metabolic activity	[1][4]
MDA-MB-231 (TNBC)	IR-820 PLGA NPs only	No significant cell killing	[4]
MCF-7	IR-820 PLGA NPs (up to 200 μg/mL)	>80% cell viability (biocompatible)	[2][6]
MCF-7	Free IR-820 (65 μM)	42% cell viability	[2][6]
MCF-7	IR-820 PLGA NPs + 808 nm laser (5.3 W/cm²)	70% cell viability	[6]
MCF-7	IR-820 PLGA NPs + 808 nm laser (14.1 W/cm²)	42% cell viability	[6]



Experimental Protocols Synthesis of IR-820 Loaded PLGA Nanoparticles

Two common methods for the preparation of **IR-820** loaded PLGA nanoparticles are the single emulsion solvent evaporation method and the nanoprecipitation method.

Protocol 3.1.1: Single Emulsion Solvent Evaporation Method[1]

- Preparation of Organic Phase:
 - Dissolve PLGA (e.g., 50:50 lactide:glycolide, carboxylic acid terminated) in acetone at a concentration of 1 mg/mL.
 - Add IR-820 dye to the PLGA solution at a concentration of 0.5 mg/mL.
- Emulsification:
 - Add the organic phase dropwise to distilled water (in a 1:3 volume ratio of organic phase to water) while stirring vigorously.
- Solvent Evaporation:
 - Continue stirring the emulsion for at least 2 hours to allow for the complete evaporation of acetone.
- Purification:
 - Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated
 IR-820 and excess reagents.
- Storage:
 - Store the final nanoparticle suspension at 4 °C.

Protocol 3.1.2: Nanoprecipitation Method[2][6]

· Preparation of Organic Phase:



- Dissolve 1 mg of PLGA in 400 μL of acetonitrile.
- Dissolve a calculated amount of IR-820 (e.g., 150-400 μg) in a suitable solvent like DMSO and physically adsorb it with the PLGA solution.[2]
- Nanoprecipitation:
 - Rapidly inject the organic phase into a larger volume of an aqueous phase (e.g., deionized water or a buffer) under vigorous stirring.
- Solvent Removal and Purification:
 - Stir the suspension to evaporate the organic solvent.
 - Purify the nanoparticles via centrifugation or dialysis.
- Storage:
 - Resuspend the purified nanoparticles in an appropriate buffer and store at 4 °C.

Characterization of Nanoparticles

Protocol 3.2.1: Size and Zeta Potential Measurement

- Dilute the nanoparticle suspension in deionized water.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[7]

Protocol 3.2.2: Morphology

- Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
- Allow the grid to air dry.
- Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size and shape.[1]

Protocol 3.2.3: Encapsulation Efficiency and Loading Capacity



- Separate the nanoparticles from the aqueous suspension by centrifugation.
- Measure the concentration of free IR-820 in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption wavelength (around 710 nm or 810 nm).[2]
 [6]
- Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
 - EE% = (Total amount of IR-820 Amount of free IR-820) / Total amount of IR-820 * 100
 - LC% = (Total amount of IR-820 Amount of free IR-820) / Total weight of nanoparticles *
 100

In Vitro Photothermal Effect

Protocol 3.3.1: Temperature Measurement[1][6]

- Suspend the IR-820 PLGA nanoparticles in PBS at a desired concentration (e.g., 25 μ M of IR-820).[1]
- Place the suspension in a suitable container (e.g., an Eppendorf tube).
- Irradiate the sample with an 808 nm continuous-wave laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).[1]
- Monitor the temperature change in real-time using a thermal imaging camera.

In Vitro Cellular Studies

Protocol 3.4.1: Cell Viability Assay (MTT Assay)[6]

- Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of IR-820 PLGA nanoparticles and free IR-820 for a specified incubation period (e.g., 24-48 hours).



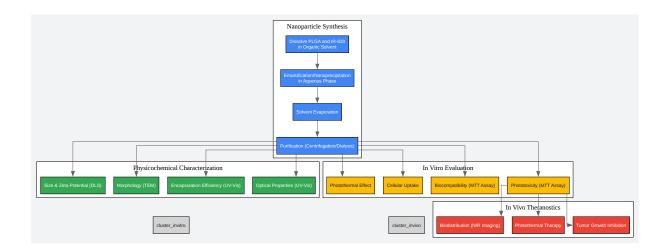
- For phototoxicity assessment, irradiate the designated wells with an 808 nm laser for a short duration (e.g., 30 seconds).[2]
- After incubation, add MTT reagent to each well and incubate for a few hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

Protocol 3.4.2: Cellular Uptake

- Incubate cancer cells with fluorescently labeled IR-820 PLGA nanoparticles for various time points.
- Wash the cells to remove non-internalized nanoparticles.
- Visualize the cellular uptake of nanoparticles using confocal microscopy or quantify it using flow cytometry.

Visualizations

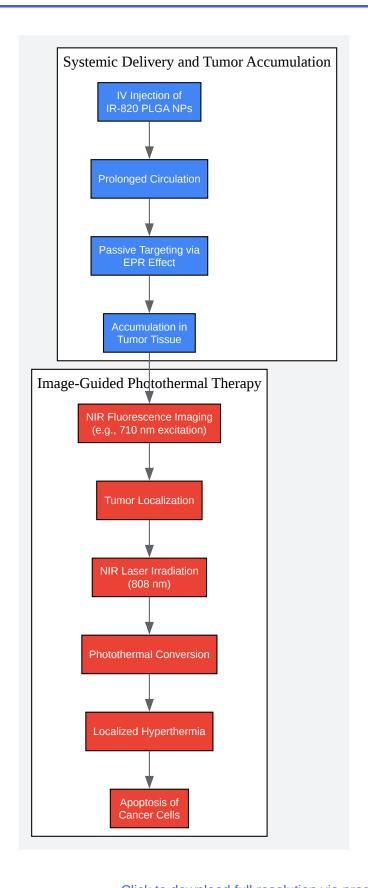


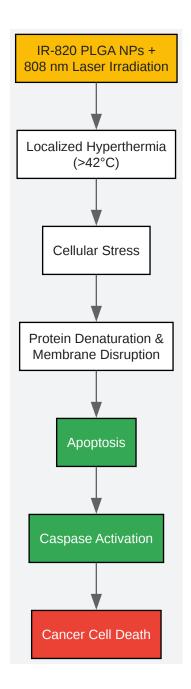


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Caption: Experimental workflow for the synthesis, characterization, and evaluation of **IR-820** PLGA nanoparticles.







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